molecular formula C7H12N2O B3362223 (S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one CAS No. 96145-91-4

(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one

Cat. No. B3362223
CAS RN: 96145-91-4
M. Wt: 140.18 g/mol
InChI Key: JBIHMFNMKHDTEE-LURJTMIESA-N
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Description

(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. It is a bicyclic compound that consists of a pyrrole ring fused to a pyrazine ring. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of (S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one is not fully understood. However, it has been suggested that this compound may interact with specific receptors or enzymes in the body, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacterial strains. This compound has also been reported to have anti-inflammatory and analgesic effects. Additionally, it has been studied for its potential use as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. This compound is also readily available from commercial suppliers. However, one of the limitations of using this compound in lab experiments is its relatively high cost.

Future Directions

There are several future directions for the study of (S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases. Another direction is the synthesis of novel compounds based on the structure of this compound for use in drug discovery. Additionally, the development of new methods for the synthesis of this compound could lead to more efficient and cost-effective production.

Scientific Research Applications

(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one has been the subject of extensive research due to its potential applications in various scientific fields. It has been studied for its potential use as a building block for the synthesis of biologically active compounds. This compound has also been investigated for its potential use as a ligand in asymmetric catalysis.

properties

IUPAC Name

(8aS)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h6H,1-5H2,(H,8,10)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIHMFNMKHDTEE-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)NCCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one
Reactant of Route 2
(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one
Reactant of Route 3
(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one
Reactant of Route 4
(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one
Reactant of Route 5
(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one
Reactant of Route 6
(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one

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